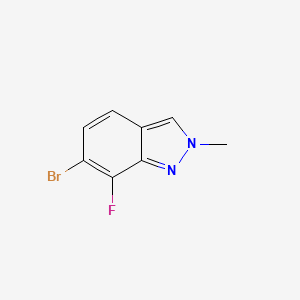
4,8-Dichlorocinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dichlorocinnoline: is a heterocyclic aromatic organic compound with the molecular formula C8H4Cl2N2 and a molecular weight of 199.04 g/mol It is a derivative of cinnoline, characterized by the presence of two chlorine atoms at the 4th and 8th positions on the cinnoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichlorocinnoline typically involves the chlorination of cinnoline. One common method includes the reaction of cinnoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4th and 8th positions .
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4,8-Dichlorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 4,8-diaminocinnoline or 4,8-dialkoxycinnoline can be formed.
Oxidation Products: Oxidation can lead to the formation of this compound N-oxide.
Reduction Products: Reduction can yield partially or fully reduced derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,8-Dichlorocinnoline is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science .
Wirkmechanismus
The mechanism of action of 4,8-Dichlorocinnoline and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
4,7-Dichloroquinoline: Similar in structure but with chlorine atoms at the 4th and 7th positions.
6-Halo-3-(hydroxymethyl)cinnolin-4(1H)-ones: These compounds have halogen atoms at the 6th position and are studied for their biological activities.
Uniqueness of 4,8-Dichlorocinnoline: The unique positioning of chlorine atoms at the 4th and 8th positions in this compound imparts distinct chemical and biological properties. This configuration allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
68211-14-3 |
|---|---|
Molekularformel |
C8H4Cl2N2 |
Molekulargewicht |
199.03 g/mol |
IUPAC-Name |
4,8-dichlorocinnoline |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-7(10)4-11-12-8(5)6/h1-4H |
InChI-Schlüssel |
LVOAFGNZGZJNLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)N=NC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


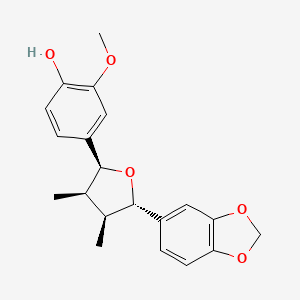

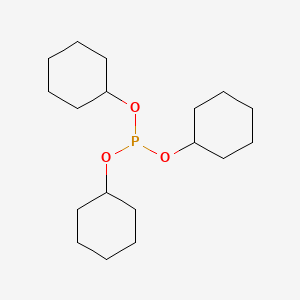
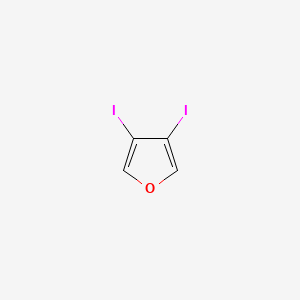


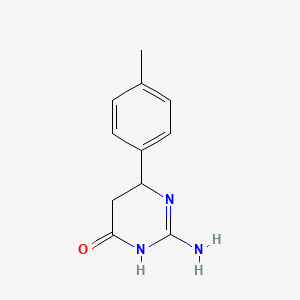


![4-[(1-Piperidino)methyl]phenylzinc iodide](/img/structure/B13908563.png)
![(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13908571.png)

